N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine is a synthetic organic compound classified as a pyrimidine derivative. This compound is characterized by its unique structure, which includes a bromobenzyl group and a fluorine atom attached to the pyrimidine ring. It has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. Its chemical identity is confirmed by its CAS number, which is 1956306-82-3.
N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine falls under the category of aminopyrimidines. These compounds are often explored for their pharmacological properties, particularly in the context of developing new therapeutic agents.
The synthesis of N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine typically involves multiple steps of organic reactions. The general synthetic route may include:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of intermediates.
The molecular formula for N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine is C17H16BrF N5. The structure features:
The three-dimensional arrangement of these functional groups contributes to its biological activity.
C1=NC(=NC(=C1C(=N)N)F)NCCc1ccc(Br)cc1
N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its electronic properties imparted by the bromine and fluorine substituents, which can stabilize or destabilize certain reaction pathways.
The mechanism of action for N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine is primarily studied in relation to its potential pharmacological effects. It may act as an inhibitor for specific enzymes or receptors involved in cellular signaling pathways.
N2-(4-Bromobenzyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine has potential applications in:
CAS No.: 20438-03-3
CAS No.: 73715-37-4
CAS No.: 135441-88-2
CAS No.: 19467-38-0
CAS No.: 562099-15-4